PD166326
Overview
Description
PD-166326 is a potent inhibitor of protein tyrosine kinases, specifically targeting the Bcr/Abl kinase. It belongs to the pyridopyrimidine class of compounds and has shown significant antileukemic activity, particularly in models of chronic myeloid leukemia .
Preparation Methods
PD-166326 is synthesized through a series of chemical reactions involving pyridopyrimidine intermediatesThe reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Chemical Reactions Analysis
PD-166326 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: PD-166326 can undergo substitution reactions where specific substituents are replaced with others under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PD-166326 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: PD-166326 is employed in biological studies to understand the role of Bcr/Abl kinase in cellular processes.
Medicine: The compound has shown promise in preclinical studies for the treatment of chronic myeloid leukemia and other cancers.
Industry: PD-166326 is used in the development of new therapeutic agents targeting tyrosine kinases
Mechanism of Action
PD-166326 exerts its effects by inhibiting the activity of the Bcr/Abl kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of leukemic cell growth .
Comparison with Similar Compounds
PD-166326 is compared with other tyrosine kinase inhibitors like imatinib mesylate. While both compounds target the Bcr/Abl kinase, PD-166326 has shown greater potency and effectiveness in preclinical models. Similar compounds include:
Imatinib mesylate: A well-known Bcr/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another potent Bcr/Abl kinase inhibitor with a broader spectrum of activity.
Nilotinib: A selective Bcr/Abl kinase inhibitor with improved efficacy over imatinib mesylate
PD-166326 stands out due to its higher potency and effectiveness in overcoming resistance seen with other inhibitors.
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQFYVPVJZEOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-91-2 | |
Record name | PD-166326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-166326 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PD-166326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.